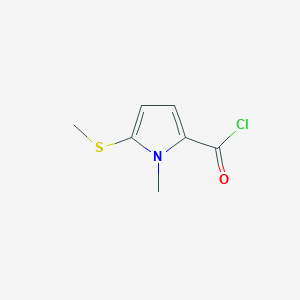
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, a methylsulfanyl group, and a carbonyl chloride group
准备方法
The synthesis of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the introduction of the carbonyl chloride group under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反应分析
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl chloride group to a primary alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with cellular components, leading to various biological effects.
相似化合物的比较
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride can be compared with similar compounds, such as:
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but includes a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: This compound features a diazaphosphole ring, offering different chemical properties and reactivity
属性
CAS 编号 |
86187-04-4 |
|---|---|
分子式 |
C7H8ClNOS |
分子量 |
189.66 g/mol |
IUPAC 名称 |
1-methyl-5-methylsulfanylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9-5(7(8)10)3-4-6(9)11-2/h3-4H,1-2H3 |
InChI 键 |
BPTLASOWXJOYEL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1SC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
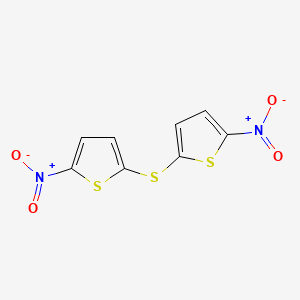
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
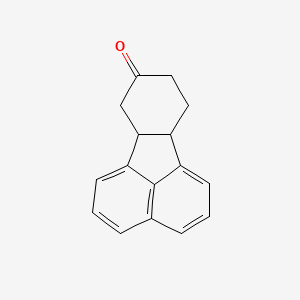
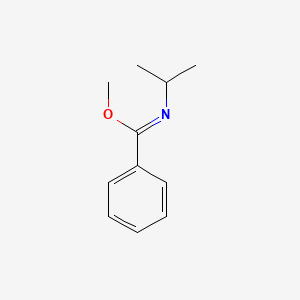
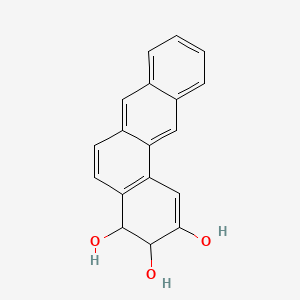
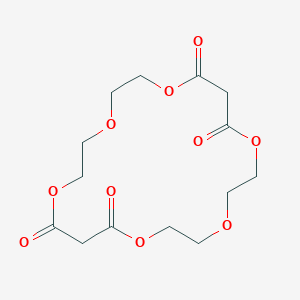
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
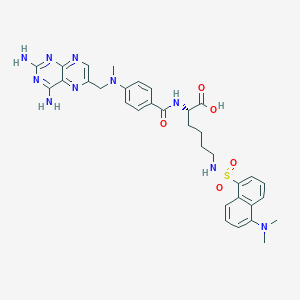
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)


